ブレメラノタイド

概要

説明

PT-141, also known as Bremelanotide, is a synthetic peptide that was originally developed as a potential treatment for sexual dysfunction . It is a heavily modified synthetic derivative of alpha-melanocyte-stimulating hormone . PT-141 has been tested in clinical trials as a treatment for both male and female hypoactive sexual desire disorder and acute hemorrhage .

Synthesis Analysis

PT-141 was developed from the tanning peptide Melanotan 2, a variant of a peptide hormone naturally produced in the body and known as an Alpha-Melanocyte stimulating hormone . This hormone is responsible for stimulating melanogenesis .

Molecular Structure Analysis

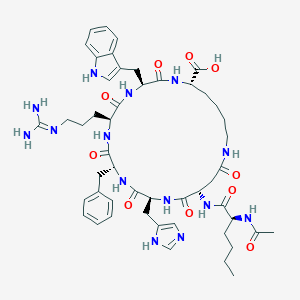

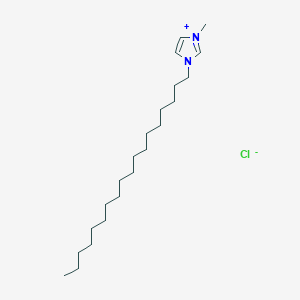

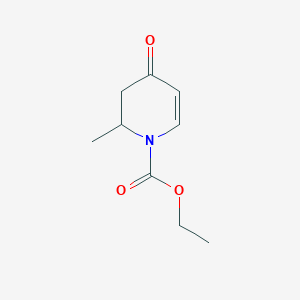

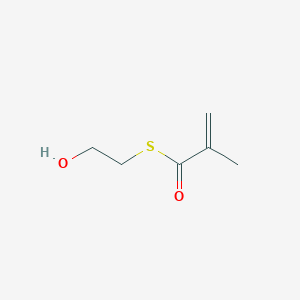

PT-141 (Bremelanotide) is a research cyclic peptide whose scientific study on animal test subjects is primarily tied to potentially positive effects relating to hemorrhagic shock and reperfusion injury . It contains a molecular mass of 1025.2, and carries a molecular formula of C50H68N14O10 .

科学的研究の応用

性欲減退症(HSDD)の治療

ブレメラノタイド(Vyleesi™)は、閉経前の女性における後天的な全般的な性欲減退症(HSDD)の治療のために米国で承認されているメラノコルチン受容体作動薬です。 この障害は、著しい苦痛または対人関係上の困難を引き起こす低い性欲を特徴とする .

性反応に関与する脳経路の調節

ブレメラノタイドは、性機能において重要な役割を果たすと考えられているメラノコルチンタイプ4受容体に対する高い親和性を持つ神経ペプチドホルモンであるαメラノサイト刺激ホルモン(α-MSH)の合成ペプチドアナログです。 これは、性反応に関与する脳経路を調節する可能性がある .

女性の性機能不全(FSD)の治療

女性の性機能不全(FSD)は、治療選択肢が限られている多因子的な多次元的な医学的状態です。FSDは、HSDD、女性の性的興奮障害(FSAD)、および性痛など、身体的健康と精神的健康に悪影響を与えるさまざまな障害を含みます。 ブレメラノタイドは、欲求の喪失に関連するFSDの改善に可能性を示している .

自意識の軽減と自己イメージの向上

最近の機能的MRIを用いた研究では、ブレメラノタイドが関連するドーパミン脳の中枢に作用して、自意識を軽減し、自己イメージを高め、HSDDを持つ女性を性的刺激に敏感にすることが示されている .

肥満の治療

ブレメラノタイドは、メラノコルチン受容体4作動薬(MCR4)であり、米国食品医薬品局(FDA)によって肥満の治療のために承認されています。 第2相臨床試験は2024年に開始される予定であり、肥満患者において、ブレメラノタイドをチルゼパティド(GLP1/GIP)と併用投与した際の安全性と有効性を評価する .

体重減少の維持

研究や新たな臨床データは、ブレメラノタイドのようなMCR4作動薬とチルゼパティドのようなインクレチン療法を組み合わせると、体重減少に相乗効果が得られ、より低用量でより耐容性の高い用量で体重減少を増やすことができることを示している .

作用機序

Target of Action

Bremelanotide, also known as PT-141, is a synthetic peptide that primarily targets melanocortin receptors in the brain . These receptors, specifically MC1R, MC3R, MC4R, MC5R, and MC2R, play a crucial role in various physiological functions . Among these, MC4R is particularly significant as it is involved in sexual function and behavior .

Mode of Action

Bremelanotide acts as an agonist of melanocortin receptors . It binds to these receptors, especially MC4R, leading to their activation . The exact mechanism by which this agonism translates into a clinical effect is still under investigation .

Biochemical Pathways

The activation of melanocortin receptors by Bremelanotide influences several biochemical pathways. MC3R and MC4R, found in the hypothalamus, are involved in food intake and energy homeostasis . The activation of these receptors by Bremelanotide could potentially influence these pathways.

Pharmacokinetics

Bremelanotide is administered via subcutaneous injection, and its bioavailability is approximately 100% . It is metabolized through the hydrolysis of peptide bonds . The elimination half-life of Bremelanotide is about 2.7 hours, and it is excreted through urine (64.8%) and feces (22.8%) .

Result of Action

The primary result of Bremelanotide’s action is the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women . By activating melanocortin receptors, Bremelanotide may increase libido and enhance sexual response . .

Action Environment

The action of Bremelanotide is primarily within the central nervous system

Safety and Hazards

PT-141 is considered toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In the case of severe liver or kidney impairment, Bremelanotide should be used with caution . Bremelanotide should not be used by patients with known cardiovascular conditions or uncontrolled hypertension .

将来の方向性

As the research on PT-141 peptide continues to evolve, there is immense potential for this compound to make a significant impact in the medical field . With its multifaceted therapeutic effects, PT-141 has the potential to address unmet medical needs in sexual health, weight management, and inflammatory conditions .

特性

IUPAC Name |

(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H68N14O10/c1-3-4-16-35(58-29(2)65)43(67)64-41-25-42(66)54-20-11-10-18-37(49(73)74)60-46(70)39(23-31-26-56-34-17-9-8-15-33(31)34)62-44(68)36(19-12-21-55-50(51)52)59-45(69)38(22-30-13-6-5-7-14-30)61-47(71)40(63-48(41)72)24-32-27-53-28-57-32/h5-9,13-15,17,26-28,35-41,56H,3-4,10-12,16,18-25H2,1-2H3,(H,53,57)(H,54,66)(H,58,65)(H,59,69)(H,60,70)(H,61,71)(H,62,68)(H,63,72)(H,64,67)(H,73,74)(H4,51,52,55)/t35-,36-,37-,38+,39-,40-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHBJDQSGDNCIV-MFVUMRCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H68N14O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893711 | |

| Record name | Bremelanotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1025.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Bremelanotide is an agonist of many melanocortin receptors which in order of potency are MC1R, MC4R, MC3R, MC5R, and MC2R. The mechanism by which agonism of these receptors translates to an improvement in hypoactive sexual desire disorder is currently unknown, however MC4R receptors are present in many areas of the central nervous system. MC3R and MC4R are found in the hypothalamus and are involved in food intake and energy homeostasis. One theory is that bremelanotide stimulates dopamine in the medial preoptic area, which is involved in the sexual behaviour of a number of organisms. | |

| Record name | Bremelanotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11653 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

189691-06-3 | |

| Record name | Bremelanotide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189691063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bremelanotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11653 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bremelanotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BREMELANOTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y24O4F92S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

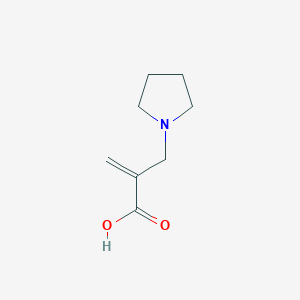

![1-[(S)-2-Pyrrolidinyl]cyclopentanol](/img/structure/B69655.png)

![Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B69659.png)